molecular formula C11H9NO3 B8212076 3-Methoxyquinoline-8-carboxylic acid

3-Methoxyquinoline-8-carboxylic acid

Cat. No.: B8212076
M. Wt: 203.19 g/mol
InChI Key: NIMVEBZBQCDGGE-UHFFFAOYSA-N
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Description

3-Methoxyquinoline-8-carboxylic acid (CAS 857207-87-5) is a high-purity organic compound serving as a key synthetic intermediate and building block in chemical and pharmaceutical research. It features a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol . This compound belongs to the class of 8-methoxy-quinoline carboxylic acids, which are recognized as privileged structures in the development of antibiotics with high antibacterial activity against both gram-positive and gram-negative bacteria . Its structure makes it a valuable precursor for synthesizing more complex molecules, particularly in constructing quinoline-based hybrid structures that are explored for their multifaceted biological potential . As a bifunctional molecule containing both a carboxylic acid and a methoxy-substituted quinoline ring, it is an ideal precursor for the preparation of various derivatives, including those with potential anticancer, antimicrobial, and antiviral properties . Researchers utilize this compound as a core scaffold in drug discovery, leveraging its potential to interact with various biological targets. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methoxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-9(11(13)14)10(7)12-6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMVEBZBQCDGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst can yield the quinoline core, which can then be functionalized to introduce the methoxy and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Substitution Reactions

The quinoline ring undergoes electrophilic substitution at positions activated by electron-donating groups.

Reaction Type Reagents/Conditions Products Key Findings
Halogenation Cl₂ or Br₂ in acetic acid3-Methoxy-6-haloquinoline-8-carboxylic acidBromination occurs preferentially at C6 due to methoxy group's ortho-directing effect .
Nitration HNO₃/H₂SO₄ at 0–5°C3-Methoxy-6-nitroquinoline-8-carboxylic acidNitration at C6 reported with 72% yield; C5 minor product observed .
Sulfonation H₂SO₄/SO₃ at 120°C3-Methoxy-6-sulfoquinoline-8-carboxylic acidRequires prolonged heating; sulfonic acid group enhances water solubility.

Oxidation and Reduction

The methoxy and carboxylic acid groups influence redox behavior.

Oxidation

  • Methoxy Group Oxidation :
    Using KMnO₄ in alkaline conditions converts the methoxy group to a carbonyl, yielding 3-carboxyquinoline-8-quinone .

    3 Methoxyquinoline 8 carboxylic acidKMnO4,OH3 Carboxyquinoline 8 quinone+HCOO\text{3 Methoxyquinoline 8 carboxylic acid}\xrightarrow{\text{KMnO}_4,\text{OH}^-}\text{3 Carboxyquinoline 8 quinone}+\text{HCOO}^-
  • Side Chain Oxidation :
    LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming 3-methoxyquinoline-8-methanol.

Coupling Reactions

The carboxylic acid group facilitates amide and ester formation.

Reaction Reagents Applications Yield
Amide Formation SOCl₂ → R-NH₂Antimycobacterial agents 65–89%
Esterification H₂SO₄/ROHProdrug development 78–92%
Schiff Base Synthesis R-CHO in EtOHMetal-chelating agents 55–70%

Ring Modification

The quinoline core participates in cycloaddition and ring-opening reactions.

  • Diels-Alder Reaction :
    Reacts with dienophiles (e.g., maleic anhydride) at C2–C3 positions to form bicyclic adducts .

  • Photochemical Ring Opening :
    UV irradiation in acidic media cleaves the quinoline ring, producing substituted aniline derivatives.

Biological Activity Correlation

Structural modifications impact pharmacological properties:

Derivative Modification Bioactivity (IC₅₀) Target
3-Methoxy-6-nitroquinoline-8-carboxamideNitration + amidation0.35 µM (MTB H37Rv) DNA gyrase inhibition
3-Methoxyquinoline-8-methyl esterEsterification1.14 µM (HepG2 cells) Caspase-3/7 activation

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming 3-methoxyquinoline .

  • Hydrolytic Degradation : Susceptible to base-mediated hydrolysis at the ester/carboxylic acid group (t₁/₂ = 4.2 h at pH 12).

Scientific Research Applications

Medicinal Chemistry

3-Methoxyquinoline-8-carboxylic acid serves as a building block for synthesizing complex quinoline derivatives that are crucial in drug development. Research has shown that it exhibits potential antimicrobial, anticancer, and anti-inflammatory properties.

  • Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, indicating its potential as an antibacterial agent.
  • Anticancer Properties : Quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For example, in vitro studies showed that related compounds can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators .
Cell Line IC50 (µM) Mechanism of Action
HepG217Induces apoptosis
Caco-2<10Cell cycle arrest

Biological Imaging

Due to its aromatic structure, this compound has potential applications as a fluorescent probe in biological imaging. Its ability to fluoresce can be utilized in diagnostics and imaging techniques to visualize biological processes.

Organic Electronics

The compound is relevant in the field of organic electronics due to its ability to form materials with specific electronic properties. This application is particularly important for developing organic semiconductors and photovoltaic devices.

Anticancer Research

A study investigated various quinoline derivatives for their anticancer activity against liver cancer cells (HepG2). The introduction of specific functional groups significantly enhanced their cytotoxicity:

  • The introduction of an acetyl group improved cytotoxic activity with an IC50 of 2.3 µM.
  • Bromination at position-5 led to an IC50 of 0.9 µM, indicating enhanced cytotoxicity due to structural modifications .

Antimicrobial Studies

In antimicrobial research, derivatives of this compound were tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These studies highlight the compound's potential as a future antibacterial agent .

Mechanism of Action

The mechanism of action of 3-Methoxyquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The methoxy and carboxylic acid groups can enhance binding affinity and specificity to these targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Carboxylic Acid Derivatives

Compound Name Substituents Key Applications Synthesis Method Reference ID
3-Methoxyquinoline-8-carboxylic acid -OCH₃ (C3), -COOH (C8) Antibacterial agents, enzyme inhibitors Chlorination + methoxylation of quinoline
3,7-Dichloroquinoline-8-carboxylic acid -Cl (C3, C7), -COOH (C8) Herbicides, metal chelators Direct halogenation of quinoline core
5-Methoxyquinoline-8-carboxylic acid -OCH₃ (C5), -COOH (C8) Not explicitly stated (structural analog) Similar to 3-methoxy derivative
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid -Cl (C8), -OH (C4), -CH₃ (C6), -COOH (C3) Potential antimicrobial activity Multi-step halogenation and oxidation
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Complex substitutions Fluoroquinolone antibiotic precursors Condensation with amino acids or thiols

Key Findings:

Substituent Position Effects: Methoxy Group: The position of the methoxy group significantly influences bioactivity. For example, 3-methoxy derivatives (target compound) are linked to antibacterial activity, while 5-methoxy analogs (e.g., 5-Methoxyquinoline-8-carboxylic acid) have less documented activity . Halogenation: Chlorination at positions 3 and 7 (3,7-dichloro derivative) enhances herbicidal properties due to increased electrophilicity and metal-binding capacity .

Carboxylic Acid Position: The carboxylic acid at position 8 (as in the target compound) is critical for coordinating metal ions in enzyme active sites, a feature exploited in aldose reductase inhibitors . In contrast, position 3 carboxylic acids (e.g., 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid) are associated with different receptor interactions .

Biological Activity: Antibacterial Activity: The target compound’s 8-carboxylic acid group enhances penetration into bacterial cells, while the 3-methoxy group reduces toxicity compared to chloro-substituted analogs . Herbicidal Activity: 3,7-Dichloroquinoline-8-carboxylic acid disrupts plant auxin signaling, a mechanism absent in methoxy-substituted derivatives .

Biological Activity

3-Methoxyquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current research findings on its biological activity, including anticancer, antimicrobial, and other pharmacological properties. The following sections will summarize the synthesis, biological evaluations, and potential mechanisms of action associated with this compound.

Synthesis

This compound can be synthesized through various methods involving quinoline derivatives. The synthetic routes often focus on modifying the carboxylic acid group to enhance biological activity. For instance, the introduction of different substituents at various positions on the quinoline ring can significantly affect the compound's potency and selectivity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Several studies have shown its effectiveness against various cancer cell lines:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects on HepG2 liver cancer cells, with IC50 values indicating significant inhibitory activity. For example, modifications to the structure, such as bromination or acetylation, have been shown to enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction via caspase activation pathways. Specifically, the compound may activate caspase-3 and caspase-7, leading to programmed cell death in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • In Vitro Studies : Various studies have reported that derivatives of quinoline exhibit broad-spectrum antibacterial activity. For instance, modifications at specific positions on the quinoline ring can enhance antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, although further studies are needed to elucidate the precise mechanisms involved.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • HepG2 Cell Line Study : A recent study evaluated the antiproliferative effects of various quinoline derivatives, including this compound. Results indicated that modifications significantly influenced their IC50 values, with some derivatives achieving IC50 values as low as 0.9 µM against HepG2 cells .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacteria and fungi. Results showed promising activity against Candida albicans, emphasizing the need for further development of these compounds as potential antifungal agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Cell Line/Pathogen IC50/Activity Mechanism
AnticancerHepG20.9 - 17 µMCaspase activation
AntimicrobialE. coliModerateCell wall disruption
AntimicrobialS. aureusModerateNucleic acid interference

Q & A

Q. What methodologies enable the site-selective functionalization of this compound for SAR studies?

  • Answer : Use protecting groups (e.g., tert-butyl esters for carboxylic acids) to direct substitutions. Pd-catalyzed C–H activation at C5 or C7 positions allows regioselective modifications. For example, Suzuki-Miyaura coupling introduced aryl groups at C7 in related quinolines . Computational docking (e.g., AutoDock) predicts binding interactions to prioritize synthetic targets .

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